Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phosphonate group, and fluorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl and Methylphenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Phosphonate Group: The phosphonate group can be introduced using a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL (5-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
- DIMETHYL (5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE
Uniqueness
DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C19H20FN2O4P |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H20FN2O4P/c1-13-4-8-15(9-5-13)17-22-19(27(23,24-2)25-3)18(26-17)21-12-14-6-10-16(20)11-7-14/h4-11,21H,12H2,1-3H3 |
InChI Key |
SUJRTAFUJWFFAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.